molecular formula C14H17NO3 B1383174 Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1823862-50-5

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B1383174
CAS No.: 1823862-50-5
M. Wt: 247.29 g/mol
InChI Key: GBFOOYUUIJXKCF-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Compounds

The historical trajectory of spirocyclic compound development traces back to the early twentieth century when Adolf von Baeyer first introduced the concept of spiro compounds in 1900, establishing the foundational nomenclature principles that continue to guide the field today. Baeyer's initial work focused on compounds containing a single common atom connecting two rings, which he termed "spirane" from the Latin word "spira," meaning twist or coil. This nomenclature reflected the unique three-dimensional architecture that distinguished spiro compounds from other bicyclic systems, where rings share two or more atoms rather than a single junction point.

The systematic study of spirocyclic compounds expanded significantly throughout the mid-twentieth century as synthetic methodologies evolved to accommodate the preparation of increasingly complex ring systems. One of the earliest isolated spiro natural products was beta-vetivone, extracted from vetiver oil in 1939 by Pfau and Plattner, though its correct spirocyclic structure was not confirmed until Marshall and colleagues completed its total synthesis in 1968. This historical example illustrates the challenges faced by early researchers in correctly identifying spirocyclic architectures using the analytical techniques available at the time.

The field experienced substantial growth during the 1970s and 1980s as advances in spectroscopic methods, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography, enabled more accurate structural determinations of complex spirocyclic systems. During this period, researchers began to recognize the prevalence of spirocyclic motifs in natural products and their potential applications in pharmaceutical development. The unique three-dimensional properties of spirocyclic compounds became increasingly valued for their ability to provide rigid molecular scaffolds that could access previously unexplored regions of chemical space.

Contemporary developments in spirocyclic chemistry have been dramatically accelerated by advances in computational chemistry and high-throughput synthesis techniques. The advent of organocatalysis has particularly revolutionized the field, enabling the enantioselective construction of spirocyclic frameworks with unprecedented efficiency and selectivity. Modern synthetic approaches have expanded beyond traditional methods to include photoredox catalysis, transition metal-catalyzed cyclizations, and cascade reactions that can construct multiple ring systems in single synthetic operations.

Significance of Oxetane-Containing Heterocycles

Oxetane-containing heterocycles have emerged as compounds of exceptional interest within the pharmaceutical industry due to their unique combination of structural properties and biological activities. The oxetane ring, characterized by its four-membered structure containing three carbon atoms and one oxygen atom, possesses significant ring strain that influences both its chemical reactivity and its interactions with biological targets. This ring strain, estimated at approximately 106 kilojoules per mole, positions oxetanes between the highly strained three-membered epoxides and the relatively unstrained five-membered tetrahydrofuran rings.

The electronegative oxygen atom within the oxetane ring exerts a powerful inductive electron-withdrawing effect that propagates through the adjacent carbon atoms, significantly altering the electronic properties of nearby functional groups. This effect has been quantitatively demonstrated to reduce the basicity of adjacent amine groups by approximately 2.7 logarithmic units, corresponding to a 500-fold decrease in basicity. Such modulation of basicity represents a valuable tool for medicinal chemists seeking to optimize the physicochemical properties of drug candidates without introducing significant changes to molecular weight or overall structure.

The three-dimensional character imparted by oxetane rings contributes to enhanced aqueous solubility and metabolic stability compared to more planar aromatic systems. Studies have demonstrated that oxetane-containing compounds often exhibit improved pharmacokinetic profiles, including enhanced membrane permeability and reduced susceptibility to cytochrome P450-mediated metabolism. The rigid conformation enforced by the oxetane ring can also lead to improved binding selectivity for biological targets by restricting conformational flexibility and promoting specific binding orientations.

Natural product chemistry has revealed numerous examples of bioactive oxetane-containing compounds, with paclitaxel representing the most clinically significant example. Paclitaxel, marketed under the trade name Taxol, incorporates an oxetane ring as part of its complex tricyclic structure and has demonstrated remarkable efficacy in cancer treatment. While structure-activity relationship studies have indicated that the oxetane ring is not absolutely essential for biological activity, analogues lacking this structural feature exhibit significantly reduced potency and altered binding characteristics compared to the parent compound.

Classification Within Azaspiro Compound Family

This compound belongs to the broader category of azaspiro compounds, which represent spirocyclic systems containing at least one nitrogen atom within their ring framework. This classification encompasses a diverse array of molecular architectures that combine the structural rigidity characteristic of spirocyclic systems with the chemical versatility provided by nitrogen heteroatoms. Azaspiro compounds have gained particular prominence in medicinal chemistry due to their ability to serve as bioisosteres for various pharmacophores while providing enhanced three-dimensional character and improved drug-like properties.

The systematic classification of azaspiro compounds follows established nomenclature conventions that specify both the ring sizes and the positions of heteroatoms within the spirocyclic framework. In the case of this compound, the designation "6-aza" indicates that the nitrogen atom occupies the 6-position within the numbering system established for the spirocyclic core. This numbering begins from the smaller ring adjacent to the spiro carbon, proceeds through the spiro atom itself, and continues around the larger ring, ensuring that substituents receive the lowest possible numerical designations.

Structural analysis reveals that azaspiro compounds can exhibit multiple forms of chirality, including both central chirality at individual carbon atoms and axial chirality arising from the restricted rotation around the spiro carbon junction. The presence of nitrogen atoms within the ring system introduces additional possibilities for hydrogen bonding interactions and coordination with metal centers, expanding the potential applications of these compounds in both biological and materials science contexts. The nitrogen atom can exist in various oxidation states and can be modified through N-alkylation, N-acylation, or conversion to quaternary ammonium salts, providing multiple avenues for structural modification and property optimization.

The pharmaceutical relevance of azaspiro compounds is exemplified by numerous marketed drugs that incorporate these structural motifs. Spironolactone, a widely prescribed diuretic medication, contains an azaspiro framework that is essential for its mineralocorticoid receptor antagonist activity. Similarly, compounds such as buspirone and drospirenone demonstrate the therapeutic potential of azaspiro architectures across diverse pharmacological targets. Recent patent literature and clinical pipeline analyses indicate continued growth in the development of azaspiro-containing drug candidates, particularly in areas such as central nervous system disorders, metabolic diseases, and oncology applications.

Property Value Reference
Chemical Abstracts Service Number 1823862-50-5
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
International Union of Pure and Applied Chemistry Name This compound
InChI Code 1S/C14H17NO3/c16-13(18-8-12-4-2-1-3-5-12)15-7-6-14(9-15)10-17-11-14/h1-5H,6-11H2
Physical Form Pale-yellow to Yellow-brown Liquid
Purity 95%
Storage Temperature 2-8°C

Properties

IUPAC Name

benzyl 2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(18-8-12-4-2-1-3-5-12)15-7-6-14(9-15)10-17-11-14/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFOOYUUIJXKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of benzylamine with a suitable oxirane derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking the receptor’s signaling pathways . This inhibition can lead to the suppression of cell proliferation and is of particular interest in cancer research.

Comparison with Similar Compounds

Positional Isomers: Oxo Group Variations

  • Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1419101-13-5): This positional isomer has the oxo group at position 1 instead of 2. Despite identical molecular formulas (C₁₅H₁₇NO₃), the altered oxo position may affect hydrogen-bonding interactions and reactivity in downstream reactions.
  • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6):
    Replacing the benzyl group with a tert-butyl ester reduces steric hindrance and increases lipophilicity. This derivative is frequently employed in peptide coupling reactions.

Ester Group Variations

  • Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS 1312325-23-7): With an ethyl ester and carboxylate at position 8, this compound (C₉H₁₅NO₃, FW = 185.22) exhibits lower molecular weight and altered steric effects compared to the benzyl analog.
  • tert-Butyl 8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 129321-82-0): The hydroxymethyl substituent introduces a polar functional group, enhancing water solubility. Its molecular formula is C₁₃H₂₃NO₃ (FW = 241.33).

Ring System Modifications

  • 6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 147610-85-3):
    This compound features a smaller [2.5] spiro system (3-membered + 5-membered rings) instead of [3.4]. The altered ring geometry impacts conformational flexibility and binding affinity in biological targets.

  • 2-Oxa-6-azaspiro[3.4]octane (CAS 220290-68-6): The parent scaffold without the benzyl ester (C₆H₁₁NO, FW = 113.16) is simpler and serves as a precursor for further functionalization.

Key Data Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Features
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate 1440961-75-0 C₁₅H₁₇NO₃ 259.3 95–97% Benzyl ester, spiro[3.4], lab-scale availability
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate 1419101-13-5 C₁₅H₁₇NO₃ 259.3 95% Oxo at position 1, isomer
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 C₁₂H₁₉NO₃ 225.28 ≥95% tert-Butyl ester, MAGL inhibitor precursor
2-Oxa-6-azaspiro[3.4]octane 220290-68-6 C₆H₁₁NO 113.16 95% Parent scaffold, low MW

Commercial Availability and Pricing

  • This compound : Available from Combi-Blocks (100 mg: ~$50) and Aladdin Scientific (1 g: \sim$538).
  • tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate : Priced at €351/g (CymitQuimica).
  • Ethyl derivatives : Lower cost (~€270/500 mg).

Biological Activity

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. Its unique spirocyclic structure, characterized by the presence of oxygen and nitrogen atoms, contributes to its potential as an anticancer agent targeting the epidermal growth factor receptor (EGFR). This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. The structure includes:

  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Oxa Moiety : Contributes to the compound's reactivity.
  • Azaspiro Framework : Provides a unique three-dimensional conformation that facilitates interactions with biological targets.

Structural Comparison

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylateHydroxyl group instead of oxaPotentially similar but less studied
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octaneEthoxy group instead of carboxylateSimilar pharmacological targets
6-Oxa-2-azaspiro[3.4]octaneLacks the benzyl substituentKnown for EGFR inhibition but structurally simpler

This compound exhibits significant biological activity primarily through its ability to inhibit EGFR signaling pathways. This inhibition leads to:

  • Reduced Cell Proliferation : Decreases growth rates in cancer cells.
  • Increased Apoptosis : Promotes programmed cell death in malignancies.

The compound achieves this by binding to the active site of EGFR, blocking its signaling pathways crucial for tumor growth and metastasis .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • In Vitro Studies : Demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
  • In Vivo Studies : Animal models exhibited reduced tumor sizes when treated with this compound, supporting its potential as a therapeutic agent .

Comparative Efficacy

Research comparing this compound with other EGFR inhibitors has shown it to have superior binding affinity due to its unique structural features, which enhance interaction with the receptor .

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of Benzylamine : With a suitable oxirane derivative under controlled conditions.
  • Optimization Techniques : Utilizing chromatography for purification and maximizing yield .

Q & A

What are the key synthetic methodologies for preparing Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis of this compound typically involves cyclization strategies or deprotection of tert-butyl analogs. For example, tert-butyl-protected precursors (e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate) can undergo HCl-mediated deprotection in 1,4-dioxane, followed by benzyl group introduction via chloroformate intermediates . Key factors affecting yield and purity include:

  • Reagent stoichiometry : Excess benzyl chloroformate ensures complete substitution.
  • Temperature : Cyclization steps often require reflux conditions (e.g., 80–100°C) to drive ring closure.
  • Purification : Silica gel chromatography or recrystallization is critical for isolating the spirocyclic product from byproducts (e.g., linear oligomers). Reported yields range from 60–85%, with purity >95% confirmed by HPLC .

How is the stereochemical configuration of this compound confirmed, and what analytical techniques are essential for structural validation?

Level: Basic
Answer:
Structural validation relies on multimodal characterization:

  • NMR spectroscopy : Distinct signals in 1H^1H NMR (e.g., δ 4.15 ppm for benzyloxy protons) and 13C^{13}C NMR (e.g., carbonyl at ~170 ppm) confirm functional groups. Splitting patterns resolve spirocyclic geometry .
  • X-ray crystallography : Resolves absolute stereochemistry; for example, chiral centers in related analogs like (R,E)-7-benzylidene derivatives were confirmed via single-crystal analysis .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 316.142) validate the empirical formula .

What advanced strategies address contradictions in reported reaction yields for spirocyclic compound syntheses?

Level: Advanced
Answer:
Discrepancies in yields often arise from competing reaction pathways (e.g., ring-opening vs. cyclization). Methodological optimizations include:

  • Computational modeling : DFT calculations predict transition-state energies to favor cyclization over side reactions .
  • Catalyst screening : Organocatalysts (e.g., phosphine-based systems) enhance stereoselectivity in spirocycle formation, as demonstrated in pyrrolidone syntheses (72% yield, E/Z = 9:1) .
  • In situ monitoring : ReactIR or LC-MS tracks intermediate stability, enabling real-time adjustments (e.g., temperature modulation to suppress byproduct formation) .

How does the spirocyclic framework of this compound influence its biological interactions, and what assays validate its pharmacological potential?

Level: Advanced
Answer:
The spirocyclic core enhances 3D structural diversity, enabling interactions with enzymes and receptors. Key findings:

  • Enzyme inhibition : Analogous compounds (e.g., 2-oxa-6-azaspiro derivatives) inhibit EGFR kinase (IC50_{50} < 1 µM) via hydrophobic pocket binding .
  • Cellular assays : Cytotoxicity screening (MTT assays) against cancer cell lines (e.g., HCT-116) reveal potency improvements over non-spirocyclic analogs .
  • Molecular docking : Simulations with proteins (e.g., pyrimidoindole targets) highlight hydrogen bonding between the spirocyclic oxygen/nitrogen and active-site residues .

What computational approaches predict the reactivity and stability of this compound under varying pH and solvent conditions?

Level: Advanced
Answer:

  • Molecular dynamics (MD) simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO), showing enhanced stability compared to aqueous media .
  • pKa calculations : The benzyl ester group has a calculated pKa of ~1.5, favoring hydrolysis under acidic conditions.
  • Degradation pathways : QSPR models identify susceptibility to nucleophilic attack at the spirocyclic oxygen, guiding storage recommendations (e.g., anhydrous, low-temperature conditions) .

How do substituent variations (e.g., benzyl vs. tert-butyl) impact the physicochemical properties of 2-oxa-6-azaspiro[3.4]octane derivatives?

Level: Advanced
Answer:

Substituent LogP Aqueous Solubility (mg/mL) Thermal Stability
Benzyl ester2.80.12Decomposes at 180°C
tert-Butyl ester3.10.08Stable up to 220°C
Ethyl ester2.50.15Decomposes at 160°C

The benzyl group enhances lipophilicity (LogP = 2.8) but reduces thermal stability compared to tert-butyl analogs. Solubility is inversely correlated with LogP, critical for formulation strategies .

What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

Level: Advanced
Answer:

  • Reaction exothermicity : Spirocyclic ring closure can release significant heat, risking runaway reactions. Mitigation includes slow reagent addition and jacketed reactors for temperature control.
  • Purification bottlenecks : Continuous chromatography systems (e.g., SMB) improve throughput for gram-to-kilogram scale production .
  • Regioselectivity : Statistical experimental design (e.g., DoE) optimizes solvent polarity and catalyst loading to favor the desired regioisomer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 2
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Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.